![molecular formula C20H22N2O6S2 B2492318 (Z)-N-(4,7-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-(methylsulfonyl)benzamide CAS No. 896354-41-9](/img/structure/B2492318.png)
(Z)-N-(4,7-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-(methylsulfonyl)benzamide
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Description
Synthesis Analysis
The synthesis of benzothiazole derivatives, similar to the compound , often involves heterocyclization reactions. For example, a series of novel N-(3-(2-benzo[d]thiazol-2-yl)-4-methylthiazol-2(3H)-ylidene) substituted benzamides were efficiently synthesized by heterocyclization of the corresponding 1-(benzo[d]thiazol-2-yl)-3-aroylthioureas. This cyclization was achieved by the reaction of α-bromoacetone produced in situ using bromine in dry acetone in the presence of triethylamine (Saeed & Rafique, 2013).
Scientific Research Applications
Benzothiazole Derivatives in Medicinal Chemistry
Benzothiazole and its derivatives, including compounds with similar structural motifs, play a crucial role in medicinal chemistry due to their diverse pharmacological activities. These compounds have been explored for their potential in treating various diseases, showcasing activities such as antimicrobial, antiviral, anti-inflammatory, and anticancer properties. The unique chemical structure of benzothiazole allows for modifications that can lead to the development of new therapeutic agents with enhanced activity and specificity (Bhat & Belagali, 2020), (Sumit, Kumar, & Mishra, 2020).
Pharmaceutical Impurities and Synthesis
Research on the synthesis of pharmaceuticals, including omeprazole and its impurities, can shed light on the complexity of synthesizing and purifying compounds with similar structures to the queried compound. The novel methods developed for synthesizing such compounds and identifying their impurities highlight the importance of understanding the chemical synthesis process and the challenges associated with it. This knowledge is critical for developing new drugs and ensuring their purity and efficacy (Saini, Majee, Chakraborthy, & Salahuddin, 2019).
Antioxidant and Anti-inflammatory Applications
Compounds with sulfonamide groups, similar to the sulfone functionality in the queried compound, have been studied for their antioxidant and anti-inflammatory activities. Research focusing on the synthesis and evaluation of such compounds for their potential therapeutic applications indicates a broad interest in developing new treatments for inflammation and oxidative stress-related conditions. This research path could be relevant for the application of the queried compound in biomedical research and drug development (Raut et al., 2020).
properties
IUPAC Name |
N-[4,7-dimethoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-4-methylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O6S2/c1-26-12-11-22-17-15(27-2)9-10-16(28-3)18(17)29-20(22)21-19(23)13-5-7-14(8-6-13)30(4,24)25/h5-10H,11-12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGDHBOADKKMLHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C2=C(C=CC(=C2SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)C)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-N-(4,7-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-(methylsulfonyl)benzamide |
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